

# Application Notes and Protocols for 306Oi10 in CRISPR-based Applications

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The lipidoid **306Oi10** has emerged as a highly potent and efficient vehicle for the in vivo delivery of nucleic acids. Its unique branched-tail structure facilitates the formation of stable lipid nanoparticles (LNPs) that can encapsulate and protect delicate cargo such as messenger RNA (mRNA) and single-guide RNA (sgRNA). These **306Oi10**-formulated LNPs have demonstrated exceptional efficacy in mediating gene expression and editing, particularly in hepatocytes, making them a valuable tool for therapeutic development and functional genomics research, including CRISPR-based screening applications.

This document provides detailed application notes and protocols for the use of **306Oi10** in CRISPR-related experiments, with a focus on its application in delivering CRISPR-Cas9 components for targeted gene editing and its potential use in CRISPR screening.

#### Data Presentation: Performance of 306Oi10 LNPs

The following tables summarize the quantitative data on the performance of **306Oi10** LNPs from various studies.

Table 1: In Vivo Biodistribution of 306Oi10 LNPs



| Delivery Route  | Organ    | Percentage of Total<br>Signal | Reference |
|-----------------|----------|-------------------------------|-----------|
| Intravenous     | Liver    | 98.6%                         | [1]       |
| Intravenous     | Spleen   | Not specified                 |           |
| Intravenous     | Pancreas | Not specified                 | -         |
| Intraperitoneal | Pancreas | 14.7%                         | [1]       |

Table 2: Transfection Efficiency of 306Oi10 LNPs in Liver Cells

| Cell Type         | Transfection Efficiency | Reference |
|-------------------|-------------------------|-----------|
| Hepatocytes       | 86-88%                  | [2]       |
| Kupffer Cells     | 86-88%                  | [2]       |
| Endothelial Cells | 86-88%                  | [2]       |

Table 3: Comparative Potency of 306Oi10 LNPs for mRNA Delivery

| LNP Formulation | Relative Luciferase<br>Expression (vs.<br>C12-200) | Relative Luciferase<br>Expression (vs.<br>DLin-MC3-DMA) | Reference |
|-----------------|----------------------------------------------------|---------------------------------------------------------|-----------|
| 306Oi10         | >20-fold higher                                    | >3-fold higher                                          | [2]       |
| DLin-MC3-DMA    | Not applicable                                     | Not applicable                                          | [2]       |
| C12-200         | Not applicable                                     | Not applicable                                          | [2]       |

## **Signaling Pathway and Experimental Workflows**

The following diagrams illustrate the key pathways and workflows associated with **306Oi10**-mediated CRISPR-Cas9 delivery and its application in a screening context.





Click to download full resolution via product page

Caption: Workflow of **306Oi10** LNP-mediated CRISPR-Cas9 delivery and gene editing.





Click to download full resolution via product page

Caption: A hypothetical workflow for an in vivo CRISPR screen using 306Oi10 LNPs.



## **Experimental Protocols**

Protocol 1: Formulation of 306Oi10 LNPs for CRISPR-Cas9 Delivery

This protocol describes the preparation of **306Oi10** LNPs encapsulating Cas9 mRNA and a specific sgRNA.

#### Materials:

- 306Oi10 lipidoid
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- PEG-DMG (1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])
- Cas9 mRNA
- sgRNA
- Ethanol
- Citrate buffer (pH 3.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

#### Procedure:

- Lipid Stock Preparation:
  - Prepare a stock solution of 306Oi10, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5.
- Nucleic Acid Preparation:



Dilute Cas9 mRNA and sgRNA in citrate buffer (pH 3.0).

#### • LNP Formulation:

- Set up the microfluidic mixing device according to the manufacturer's instructions.
- Load the lipid solution in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe.
- Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic).

#### Dialysis and Concentration:

- Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.
- Concentrate the LNP solution to the desired concentration using a centrifugal filter unit.

#### Characterization:

- Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
- Quantify the encapsulation efficiency of the mRNA and sgRNA using a fluorescent dyebased assay (e.g., RiboGreen).

#### Protocol 2: Hypothetical In Vivo CRISPR Screen Using 306Oi10 LNPs

This protocol outlines a conceptual workflow for conducting a pooled, in vivo CRISPR knockout screen in the liver using **306Oi10** LNPs to deliver a genome-wide sgRNA library.

#### 1. Preparation of **306Oi10**-sgRNA Library LNPs:

- Formulate **306Oi10** LNPs encapsulating Cas9 mRNA and a pooled sgRNA library following the procedure in Protocol 1. The library should have sufficient representation of each sgRNA.
- 2. In Vivo Delivery:



- Administer the 306Oi10-sgRNA library LNPs to a cohort of animals (e.g., mice) via intravenous injection. The dosage should be optimized to achieve high transfection efficiency in the target organ (liver) with minimal toxicity.
- 3. Application of Selective Pressure:
- After a sufficient period for gene editing to occur (e.g., 7-14 days), apply a selective pressure
  relevant to the biological question of interest. This could involve, for example, treatment with
  a drug or exposure to a specific diet.
- 4. Sample Collection and Processing:
- At the end of the selection period, euthanize the animals and harvest the target organ (liver).
- Isolate hepatocytes from the liver tissue using collagenase perfusion.
- 5. Analysis of sgRNA Representation:
- Extract genomic DNA from the isolated hepatocytes.
- Amplify the sgRNA sequences from the genomic DNA using PCR with primers flanking the sgRNA integration site.
- Perform next-generation sequencing (NGS) on the amplified sgRNA library.
- Analyze the sequencing data to determine the relative abundance of each sgRNA in the selected cell population compared to a control population (e.g., pre-selection or vehicletreated).
- 6. Hit Identification and Validation:
- Identify sgRNAs that are significantly enriched or depleted in the selected population. These
  represent candidate genes that, when knocked out, confer a fitness advantage or
  disadvantage under the applied selective pressure.
- Validate the identified hits using individual sgRNAs in further in vitro and in vivo experiments.



Disclaimer: This document provides a general framework and hypothetical protocols.

Researchers should optimize these protocols for their specific experimental needs and adhere to all relevant institutional and safety guidelines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 306Oi10 in CRISPR-based Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828989#306oi10-in-crispr-screening-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com